molecular formula C22H23N3O3S2 B2377136 4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide CAS No. 892843-82-2

4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2377136
CAS No.: 892843-82-2
M. Wt: 441.56
InChI Key: YEJMJGPAYQTXOT-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzamide group, a benzo[d]thiazole moiety, and a diallylsulfamoyl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Benzamide Group: The benzamide group can be introduced by reacting the benzo[d]thiazole derivative with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Diallylsulfamoyl Group: The final step involves the reaction of the intermediate compound with diallylamine and sulfuryl chloride to form the diallylsulfamoyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the benzamide carbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or benzamides.

Scientific Research Applications

4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: The compound is used to investigate its effects on various biological pathways and targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The benzo[d]thiazole moiety may interact with DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-diallylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide: Similar structure but with a methyl group instead of an ethyl group.

    4-(N,N-diallylsulfamoyl)-N-(4-phenylbenzo[d]thiazol-2-yl)benzamide: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide is unique due to the presence of the ethyl group on the benzo[d]thiazole moiety, which may influence its biological activity and chemical reactivity. This compound’s specific combination of functional groups makes it a valuable subject for research in medicinal chemistry and related fields.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-4-14-25(15-5-2)30(27,28)18-12-10-17(11-13-18)21(26)24-22-23-20-16(6-3)8-7-9-19(20)29-22/h4-5,7-13H,1-2,6,14-15H2,3H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJMJGPAYQTXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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